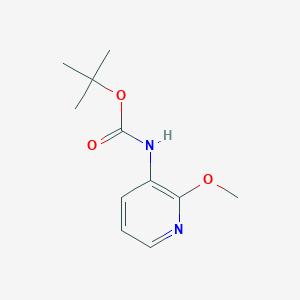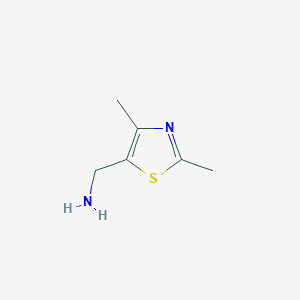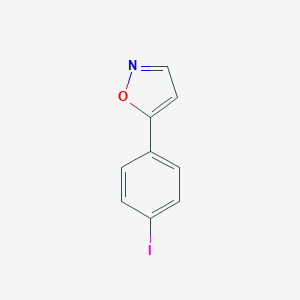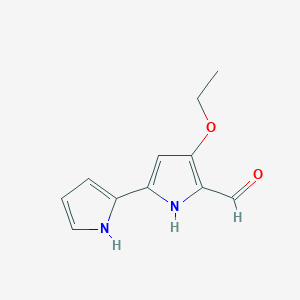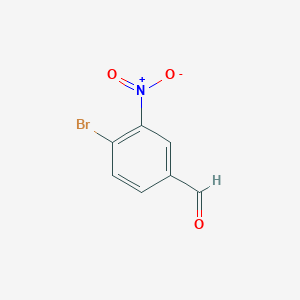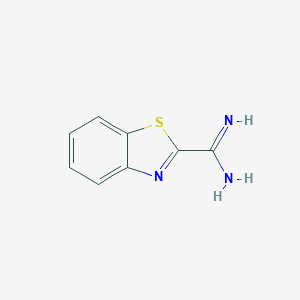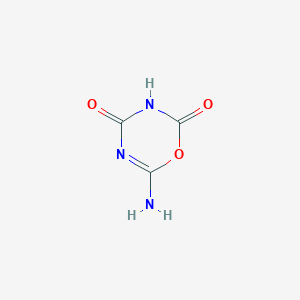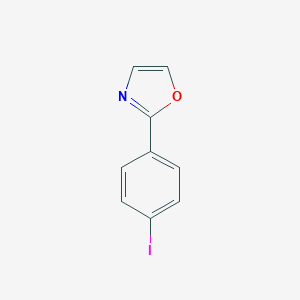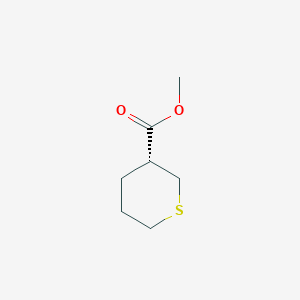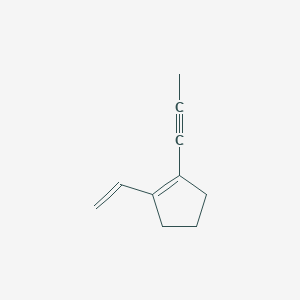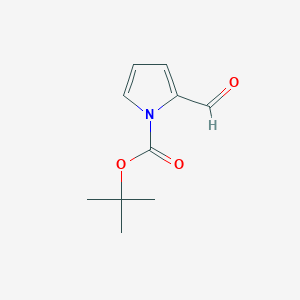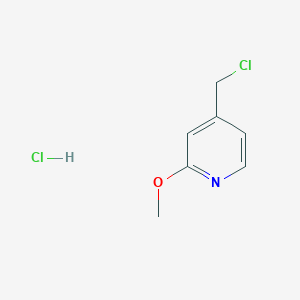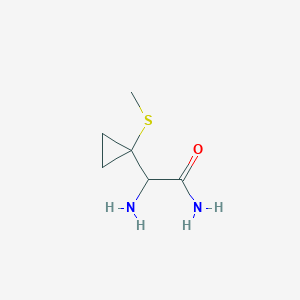
2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide, also known as MSMP, is a chemical compound that has recently gained attention in the field of scientific research. This compound is a cyclopropane analog of cysteamine, which is a well-known therapeutic agent for the treatment of cystinosis. MSMP has shown potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammation.
作用機序
The mechanism of action of 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide is not fully understood. However, it is believed that 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide acts by modulating the redox status of cells. 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has been shown to increase the levels of glutathione, which is an important antioxidant in cells. Additionally, 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has been shown to inhibit the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
生化学的および生理学的効果
2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. In neurodegenerative disorders, 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has been shown to reduce oxidative stress by increasing the levels of glutathione and reducing the production of reactive oxygen species. In inflammation, 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of NF-κB.
実験室実験の利点と制限
One advantage of using 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide in lab experiments is that it is a relatively simple compound to synthesize. Additionally, 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has shown promising results in various disease models, indicating that it may have broad therapeutic potential. One limitation of using 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
将来の方向性
There are several future directions for 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide research. One direction is to further investigate the mechanism of action of 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide. Understanding how 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide modulates the redox status of cells and inhibits the activity of NF-κB could provide insights into the development of new therapeutic agents for various diseases. Another direction is to investigate the efficacy of 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide in animal models of disease. Animal studies could provide valuable information on the safety and efficacy of 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide as a therapeutic agent. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide in humans. If 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide proves to be a safe and effective therapeutic agent, it could have significant implications for the treatment of various diseases.
合成法
The synthesis of 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide involves the reaction of 1-methylsulfanylcyclopropanol with chloroacetyl chloride in the presence of pyridine. The resulting product is then treated with ammonia to obtain 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide. The yield of this reaction is approximately 70%.
科学的研究の応用
2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has shown potential as a therapeutic agent for various diseases. In cancer research, 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative disorder research, 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has been shown to protect neurons from oxidative stress and reduce inflammation. In inflammation research, 2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
特性
CAS番号 |
166813-29-2 |
|---|---|
製品名 |
2-Amino-2-(1-methylsulfanylcyclopropyl)acetamide |
分子式 |
C6H12N2OS |
分子量 |
160.24 g/mol |
IUPAC名 |
2-amino-2-(1-methylsulfanylcyclopropyl)acetamide |
InChI |
InChI=1S/C6H12N2OS/c1-10-6(2-3-6)4(7)5(8)9/h4H,2-3,7H2,1H3,(H2,8,9) |
InChIキー |
HDRCBJKIVXEMNO-UHFFFAOYSA-N |
SMILES |
CSC1(CC1)C(C(=O)N)N |
正規SMILES |
CSC1(CC1)C(C(=O)N)N |
同義語 |
Cyclopropaneacetamide, -alpha--amino-1-(methylthio)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



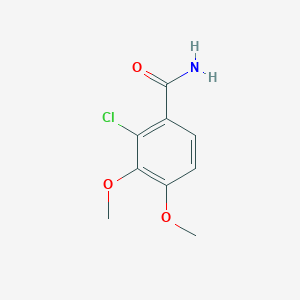
![Tert-butyl 4-[2-(hydroxymethyl)phenyl]piperazine-1-carboxylate](/img/structure/B60790.png)
